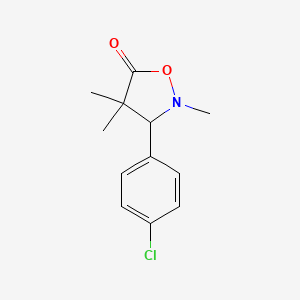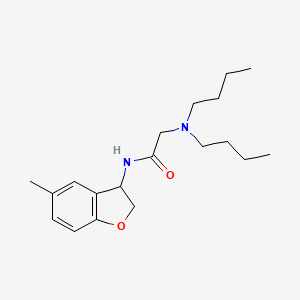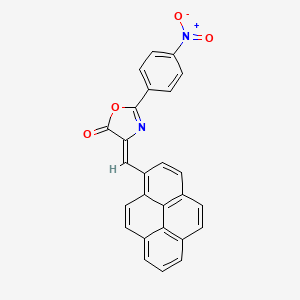
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The introduction of the 4-chlorophenyl and trifluoromethyl groups is achieved through nucleophilic substitution reactions. Common reagents include chlorinated aromatic compounds and trifluoromethylating agents.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
科学的研究の応用
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 5-(4-chlorophenyl)pyrimidine-2,4-diamine
- 6-(trifluoromethyl)pyrimidine-2,4-diamine
- 4-chlorophenyl-6-(trifluoromethyl)pyrimidine
Uniqueness
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
2263-96-9 |
|---|---|
分子式 |
C11H8ClF3N4 |
分子量 |
288.65 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H8ClF3N4/c12-6-3-1-5(2-4-6)7-8(11(13,14)15)18-10(17)19-9(7)16/h1-4H,(H4,16,17,18,19) |
InChIキー |
BOMKEFCBQZPVAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


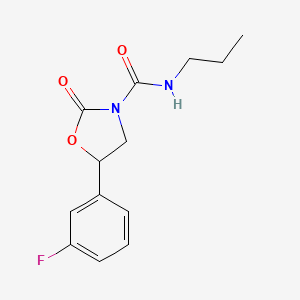
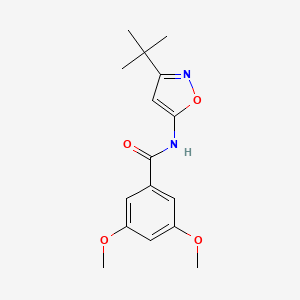
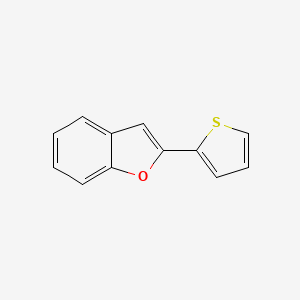
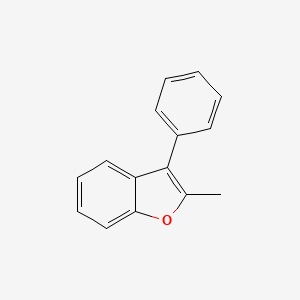

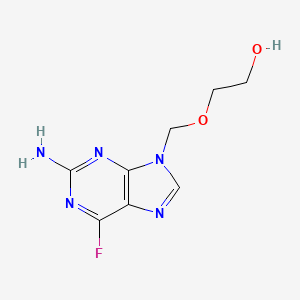
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
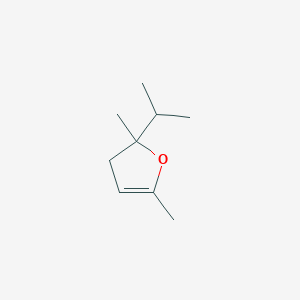
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
